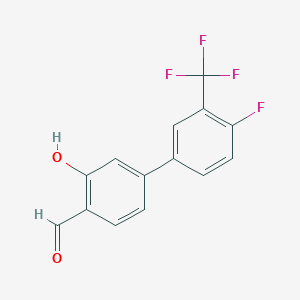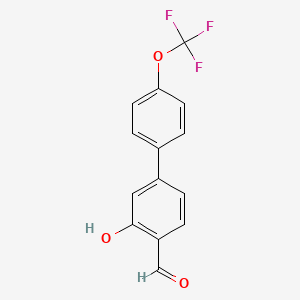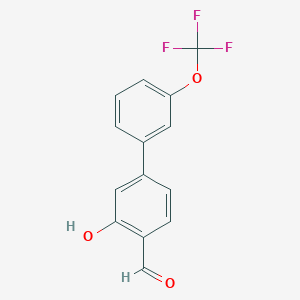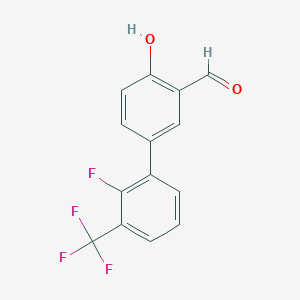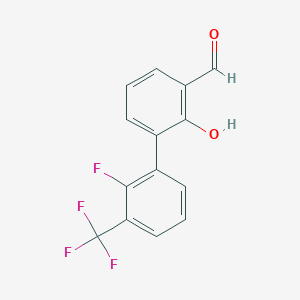
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% (6F2FPF) is a fluorinated phenol derivative that has recently been investigated for its potential applications in various scientific and medical fields. It is an organic compound with a molecular formula of C9H5F5O2, and a molecular weight of 238.11 g/mol. 6F2FPF has been studied for its ability to act as a catalyst in various chemical reactions and is also known for its antimicrobial and antifungal properties. Additionally, 6F2FPF has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Wissenschaftliche Forschungsanwendungen
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its potential use in various scientific and medical fields. In particular, it has been investigated for its ability to act as a catalyst in various chemical reactions. For example, it has been used as a catalyst in the synthesis of various organic compounds, including imidazolium salts, 2-amino-4-aryl-1H-imidazoles, and 1,3-diaryl-2-propanols. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its antimicrobial and antifungal properties. It has been found to be effective against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Wirkmechanismus
The exact mechanism of action of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is not completely understood. However, it is believed to act as an inhibitor of protein kinases, which are enzymes involved in the regulation of various cellular processes. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to interact with certain proteins, such as c-Myc and p53, which are involved in the regulation of apoptosis and cell cycle progression. Furthermore, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to interact with certain proteins, such as c-Myc and p53, which are involved in the regulation of apoptosis and cell cycle progression. Furthermore, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to have a variety of anti-cancer effects, including the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is its ability to act as a catalyst in various chemical reactions. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is relatively expensive, making it difficult to use in large-scale experiments. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%. For example, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the treatment of various diseases, including cancer and diabetes. Additionally, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% as a catalyst in various chemical reactions. Furthermore, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the development of new drugs and drug delivery systems. Finally, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% can be synthesized from a variety of starting materials, including 2-fluoro-3-trifluoromethylbenzaldehyde and 2-formylphenol. The reaction between these two compounds is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the aldehyde and phenol react to form a β-hydroxyketone. In the second step, the β-hydroxyketone is then reacted with a base to form 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%. The overall reaction is shown in Figure 1.
Eigenschaften
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-9(4-2-6-11(12)14(16,17)18)10-5-1-3-8(7-19)13(10)20/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKPTOLCXLVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685341 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-73-6 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)


